Ethyl 3-chlorobenzoate
Overview
Description
Ethyl 3-chlorobenzoate is an organic compound with the molecular formula C(_9)H(_9)ClO(_2). It is an ester derived from 3-chlorobenzoic acid and ethanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield 3-chlorobenzoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Substitution: Products vary depending on the nucleophile used, such as 3-aminobenzoate or 3-thiocyanatobenzoate.
Reduction: 3-chlorobenzyl alcohol.
Hydrolysis: 3-chlorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-chlorobenzoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Employed in the manufacture of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism by which ethyl 3-chlorobenzoate exerts its effects depends on the specific chemical reaction it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The ester group can be hydrolyzed by enzymes or chemical catalysts, leading to the formation of 3-chlorobenzoic acid and ethanol. These reactions often involve the formation of transition states and intermediates that facilitate the transformation of reactants to products.
Comparison with Similar Compounds
Ethyl 3-chlorobenzoate can be compared with other chlorinated benzoate esters, such as:
- Ethyl 2-chlorobenzoate
- Ethyl 4-chlorobenzoate
- Ethyl 3,5-dichlorobenzoate
Uniqueness: this compound is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The meta position of the chlorine atom in this compound makes it distinct from the ortho and para isomers, affecting its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFRSNCBCHABAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150181 | |
Record name | Ethyl 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-76-3 | |
Record name | Benzoic acid, 3-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-chlorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-chloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Ethyl 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.129 | |
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Q1: What is the role of Ethyl 3-chlorobenzoate in the synthesis of the target compounds and what are the subsequent steps in the synthesis?
A1: this compound serves as a crucial starting material in the multi-step synthesis of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives []. The synthesis proceeds through the following key steps:
- Conversion of this compound to 3-chlorobenzohydrazide: this compound (2) is reacted with hydrazine hydrate to obtain 3-chlorobenzohydrazide (3) [].
- Formation of the 1,3,4-Oxadiazole ring: 3-chlorobenzohydrazide (3) undergoes cyclization in the presence of carbon disulfide to form 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol (4) [].
- Incorporation of the thioacetate side chain: 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol (4) is alkylated with ethyl chloroacetate to yield ethyl 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetate (5) [].
- Hydrazide formation: Ethyl 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetate (5) is then treated with hydrazine hydrate to produce 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide (6) [].
- Final Schiff base formation: Finally, 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide (6) is condensed with various aryl aldehydes (7a-p) to generate the target N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives (8a-p) [].
Q2: Is there any information available on the analytical methods used to characterize this compound in the study?
A2: While the study emphasizes the characterization of the final synthesized compounds (8a-p) using spectral analysis, it doesn't explicitly mention the specific analytical techniques employed for characterizing the intermediate compound, this compound [].
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